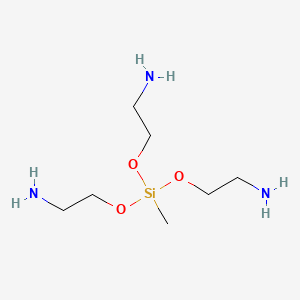Methyltris(2-aminoethoxy)silane
CAS No.: 15942-78-6
Cat. No.: VC18517448
Molecular Formula: C7H21N3O3Si
Molecular Weight: 223.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15942-78-6 |
|---|---|
| Molecular Formula | C7H21N3O3Si |
| Molecular Weight | 223.35 g/mol |
| IUPAC Name | 2-[bis(2-aminoethoxy)-methylsilyl]oxyethanamine |
| Standard InChI | InChI=1S/C7H21N3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-10H2,1H3 |
| Standard InChI Key | MTFXHUJCCIXNJC-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](OCCN)(OCCN)OCCN |
Introduction
Synthesis Pathways and Reaction Mechanisms
Thiol-Michael Addition Approaches
While no direct synthesis route for Methyltris(2-aminoethoxy)silane is documented in the provided sources, recent advances in silane functionalization via thiol-Michael addition could be applicable. For example, Szymańska et al. (2023) demonstrated efficient coupling of 3-mercaptopropyltrimethoxysilane with acrylates using dimethylphenylphosphine (DMPP) as a catalyst . Adapting this method, 2-aminoethyl acrylate could theoretically react with mercaptosilanes to yield aminoethoxy-functionalized derivatives.
Amination of Alkoxysilanes
Industrial and Research Applications
Adhesion Promotion in Silicone Elastomers
Methyltris(2-aminoethoxy)silane’s primary amines can form hydrogen bonds with hydroxylated surfaces, improving adhesion in silicone sealants. Comparable silanes like Methyltris(methylethylketoxime)silane are widely used as crosslinkers in room-temperature-vulcanized (RTV) silicones . The aminoethoxy variant could offer faster curing kinetics due to reduced steric bulk, though this hypothesis requires experimental validation.
Surface Modification of Nanoparticles
Trimethoxy[3-(methylamino)propyl]silane (CAS 3069-25-8) has been employed to functionalize Au@SiO2 nanoparticles, enabling electrostatic interactions in electrochemiluminescence sensors . Methyltris(2-aminoethoxy)silane’s tri-functional structure could provide higher surface coverage and stability in similar applications.
Hybrid Organic-Inorganic Polymers
The compound’s dual functionality (hydrolyzable alkoxysilyl and reactive amine groups) positions it as a candidate for synthesizing hybrid materials. For instance, epoxy-silane hybrids leverage amine-epoxy reactions to enhance mechanical properties .
Physicochemical Data and Comparative Analysis
Notes: Predicted values for Methyltris(2-aminoethoxy)silane are extrapolated from structurally related compounds.
Challenges and Future Directions
The scarcity of direct studies on Methyltris(2-aminoethoxy)silane underscores the need for targeted research. Key areas include:
-
Synthesis Optimization: Developing scalable, high-yield routes with minimal side reactions.
-
Stability Profiling: Assessing hydrolytic degradation kinetics under varying humidity and pH conditions.
-
Toxicity and Safety: Evaluating occupational exposure limits, given that analogous amines (e.g., ethylamines) show moderate toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume